Home > Products > Screening Compounds P84876 > 8,14-Dihydroxyefavirenz
8,14-Dihydroxyefavirenz - 252343-27-4

8,14-Dihydroxyefavirenz

Catalog Number: EVT-8953594
CAS Number: 252343-27-4
Molecular Formula: C14H9ClF3NO4
Molecular Weight: 347.67 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8,14-Dihydroxyefavirenz is a significant metabolite of efavirenz, a non-nucleoside reverse transcriptase inhibitor widely used in the treatment of human immunodeficiency virus infection. This compound features hydroxyl groups at the 8 and 14 positions of the efavirenz structure, influencing its pharmacological properties and metabolic pathways. The presence of these hydroxyl groups is crucial for its biological activity and interaction with various enzymes, particularly cytochrome P450 enzymes.

Source and Classification

8,14-Dihydroxyefavirenz is primarily formed through the metabolism of efavirenz, with cytochrome P450 2B6 being the major enzyme responsible for its formation. It falls under the classification of hydroxylated derivatives of efavirenz, which also include other metabolites such as 7-hydroxyefavirenz and 8-hydroxyefavirenz. These compounds are essential for understanding the pharmacokinetics and dynamics of efavirenz therapy .

Synthesis Analysis

Methods and Technical Details

The synthesis of 8,14-dihydroxyefavirenz typically involves hydroxylation reactions applied to efavirenz. Various synthetic routes can be employed:

  1. Enzymatic Hydroxylation: Utilizing specific cytochrome P450 enzymes to introduce hydroxyl groups at designated positions.
  2. Chemical Hydroxylation: Employing reagents that facilitate hydroxyl group addition under controlled conditions.

The choice of method can impact yield and purity, making it essential to optimize reaction conditions for effective synthesis .

Molecular Structure Analysis

Structure and Data

The molecular formula of 8,14-dihydroxyefavirenz is C15H14N2O3C_{15}H_{14}N_{2}O_{3}, with a molecular weight of approximately 270.28 g/mol. Its structure can be represented as follows:

  • Core Structure: The compound retains the basic structure of efavirenz but includes hydroxyl groups at positions 8 and 14.
  • Functional Groups: Hydroxyl groups (-OH) significantly influence its solubility and interaction with biological targets.

The presence of these functional groups enhances the compound's ability to engage with various biological systems, particularly in drug metabolism .

Chemical Reactions Analysis

Reactions and Technical Details

8,14-Dihydroxyefavirenz participates in several chemical reactions relevant to its metabolism:

  1. Oxidation Reactions: Further oxidation can occur, leading to additional metabolites.
  2. Conjugation Reactions: It may undergo glucuronidation or sulfation, affecting its pharmacokinetics.

These reactions are crucial for understanding how this compound behaves in biological systems and its implications for drug interactions and efficacy .

Mechanism of Action

Process and Data

The mechanism of action for 8,14-dihydroxyefavirenz primarily revolves around its role as a metabolite of efavirenz. Although it lacks significant direct antiviral activity against human immunodeficiency virus type 1, it influences the pharmacodynamics of efavirenz by:

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: The presence of hydroxyl groups enhances solubility in polar solvents.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature.

Relevant data indicates that 8,14-dihydroxyefavirenz exhibits good central nervous system availability due to its ability to cross the blood-brain barrier effectively .

Applications

Scientific Uses

8,14-Dihydroxyefavirenz has several applications in scientific research:

  • Pharmacokinetic Studies: It serves as a marker for understanding efavirenz metabolism in clinical settings.
  • Drug Interaction Research: Its role in activating cytochrome P450 enzymes makes it significant in studies assessing drug-drug interactions.
  • Therapeutic Implications: Understanding this metabolite can help optimize antiretroviral therapy strategies by tailoring dosages based on metabolic profiles .
Metabolic Pathways and Biosynthesis

Primary and Secondary Metabolic Routes of Efavirenz Biotransformation

Efavirenz undergoes sequential biotransformation through defined oxidative pathways to form mono- and di-hydroxylated metabolites. The primary phase I metabolites are formed via aromatic hydroxylation at the C7 and C8 positions of the benzoxazine ring, yielding 7-hydroxyefavirenz (7-OH-EFV) and 8-hydroxyefavirenz (8-OH-EFV) as the dominant primary metabolites [1] [5]. Quantitative studies in human liver microsomes reveal that 8-hydroxylation accounts for approximately 77.5% of primary oxidative metabolism, while 7-hydroxylation constitutes the remaining 22.5% [1]. These primary metabolites undergo further oxidation to form secondary metabolites, including 8,14-dihydroxyefavirenz (8,14-diOH-EFV) and other dihydroxylated species [5]. The metabolic pathway demonstrates branching characteristics, where 8-OH-EFV serves as the principal precursor for 8,14-diOH-EFV formation through subsequent C14 hydroxylation [4]. Notably, efavirenz also undergoes direct conjugation via UGT2B7-mediated N-glucuronidation, though this pathway represents a minor clearance route compared to oxidative metabolism [2].

Table 1: Primary and Secondary Metabolites of Efavirenz

MetaboliteMetabolic StepRelative AbundanceCatalytic Enzyme(s)
7-Hydroxyefavirenz (7-OH-EFV)Primary hydroxylation22.5% of oxidative metabolismCYP2A6 (principal)
8-Hydroxyefavirenz (8-OH-EFV)Primary hydroxylation77.5% of oxidative metabolismCYP2B6 (principal), CYP2A6 (minor)
8,14-Dihydroxyefavirenz (8,14-diOH-EFV)Secondary hydroxylationDetected in vivo onlyCYP2B6 (from 8-OH-EFV)
Efavirenz-N-glucuronideDirect conjugationNegligible in plasmaUGT2B7

Role of CYP2B6 in 8-Hydroxylation and Subsequent 14-Hydroxylation

CYP2B6 serves as the principal enzymatic catalyst for both the initial 8-hydroxylation of efavirenz and the subsequent 14-hydroxylation of 8-OH-EFV to form 8,14-diOH-EFV [1] [6]. Kinetic analyses reveal that CYP2B6-mediated 8-hydroxylation follows sigmoidal kinetics in human liver microsomes, with an average apparent Km of 20.2 μM and Vmax of 140 pmol/min/mg protein [6]. The sequential hydroxylation exhibits substrate-dependent kinetics: while 8-hydroxylation displays Michaelis-Menten kinetics in recombinant CYP2B6 systems (Km = 12.4 μM), 8,14-diOH-EFV formation from 8-OH-EFV demonstrates substrate inhibition kinetics (Ksi ≈ 234 μM) [3] [6]. This kinetic profile suggests complex binding interactions within the CYP2B6 active site during sequential metabolism.

Genetic polymorphisms significantly influence this metabolic cascade. The CYP2B66 haplotype (516G>T and 785A>G) and the CYP2B618 allele (983T>C) are associated with reduced enzymatic activity, leading to impaired 8-OH-EFV formation and consequently reduced 8,14-diOH-EFV generation [3]. In contrast, the *4 allele (785A>G alone) may enhance hydroxylation activity in vitro, though its clinical impact remains ambiguous [3]. Mechanism-based inhibitors like thioTEPA (Ki < 4 μM) potently inhibit both 8-OH-EFV and 8,14-diOH-EFV formation by covalently modifying the CYP2B6 apoprotein [1] [6].

Table 2: Kinetic Parameters of CYP2B6-Mediated Efavirenz Hydroxylation

ReactionSystemKm (μM)Vmax (pmol/min/mg)Kinetic ModelInhibition Constant (Ki)
Efavirenz → 8-OH-EFVHuman Liver Microsomes20.2140SigmoidalThioTEPA: <4 μM
Efavirenz → 8-OH-EFVRecombinant CYP2B612.4Not reportedHyperbolicNot applicable
8-OH-EFV → 8,14-diOH-EFVRecombinant CYP2B6Not applicableNot reportedSubstrate inhibition (Ksi=234 μM)Not applicable

In Vitro vs. In Vivo Discrepancies in Dihydroxy-Metabolite Formation

A significant metabolic paradox exists between in vitro microsomal systems and in vivo observations regarding 8,14-diOH-EFV formation. In vitro incubations of efavirenz, 7-OH-EFV, or 8-OH-EFV in human liver microsomes fail to generate detectable levels of 8,14-diOH-EFV [1] [5]. This absence occurs despite the confirmed capability of CYP2B6 to catalyze 14-hydroxylation of 8-OH-EFV in isolation. Conversely, clinical studies consistently detect and quantify 8,14-diOH-EFV in plasma samples from subjects administered single 600 mg oral doses of efavirenz [1] [5].

This discrepancy suggests that alternative in vivo pathways contribute to 8,14-diOH-EFV formation. One proposed mechanism involves the hydroxylation of conjugated intermediates. Phase II conjugates of 8-OH-EFV, particularly 8-hydroxyefavirenz-glucuronide (8-OH-EFV-Gluc) or sulfate derivatives, may undergo subsequent CYP-mediated hydroxylation at C14 before or after deconjugation [1] [2]. Additionally, extrahepatic metabolism may contribute, as efavirenz metabolites are detected in cerebrospinal fluid, though 8,14-diOH-EFV remains notably scarce in this compartment [2]. The enzymatic basis for these alternative pathways remains incompletely characterized but highlights fundamental differences between simplified in vitro systems and the complex physiological environment in vivo.

Table 3: Discrepancies in 8,14-Dihydroxyefavirenz Detection

Experimental System8,14-diOH-EFV DetectionProposed ExplanationsKey Evidence
Human Liver MicrosomesNot detectedAbsence of conjugative pathwaysDirect incubation shows no formation [1]
Expressed CYP2B6 + 8-OH-EFVDetectedConfirmed enzymatic capacityKinetic characterization possible [6]
Human Plasma (in vivo)Consistently detectedPresence of conjugates as precursors; extrahepatic metabolismQuantified in clinical samples [1] [5]
Cerebrospinal FluidMinimal to noneLimited blood-brain barrier permeabilityPhase II metabolites dominate distribution [2]

Contribution of Conjugative Pathways (Glucuronidation/Sulfation) to Secondary Metabolism

Conjugative metabolism significantly influences the disposition of efavirenz metabolites, particularly through UGT-mediated glucuronidation and, to a lesser extent, sulfotransferase-mediated sulfation. 8-OH-EFV undergoes extensive glucuronidation to form 8-hydroxyefavirenz-glucuronide (8-OH-EFV-Gluc), which represents the predominant circulating metabolite in plasma at concentrations reaching up to 17,107 ng/mL – substantially exceeding those of efavirenz itself [2]. Similarly, 7-OH-EFV is metabolized to both 7-hydroxyefavirenz-glucuronide (7-OH-EFV-Gluc) and 7-hydroxyefavirenz-sulfate (7-OH-EFV-Sulfate) [2]. These phase II metabolites demonstrate distinct distribution patterns: glucuronides predominate in plasma, while sulfates are more abundant in urine [2].

The conjugative pathways create metabolic sinks that may indirectly influence secondary oxidative metabolism. High plasma concentrations of 8-OH-EFV-Gluc provide a potential reservoir for subsequent hydroxylation at C14, possibly explaining the in vivo detection of 8,14-diOH-EFV despite its absence in microsomal incubations [1] [2]. Furthermore, compartment-specific conjugation is evident in the central nervous system (CNS), where efavirenz and 8-OH-EFV exhibit CSF-to-plasma ratios of 0.60-1.32% and 0.82-3.58%, respectively, while glucuronide conjugates demonstrate restricted CNS penetration [2]. This selective distribution may limit local neurotoxicity associated with the free hydroxy metabolites but also restrict access to CNS-based oxidative enzymes for further metabolism.

Table 4: Phase II Metabolites of Hydroxyefavirenz Derivatives

Phase I MetabolitePhase II PathwayMajor Tissue SitePlasma Concentration RangeCSF Penetration
8-OH-EFVGlucuronidation (UGTs)LiverUp to 17,107 ng/mLLimited (0.82-3.58% ratio)
7-OH-EFVGlucuronidation (UGT1A9)LiverSignificant but lower than 8-OH-EFV-GlucNot reported
7-OH-EFVSulfation (SULTs)Liver/KidneyLower than glucuronidesNot detected
8-OH-EFVSulfationNot significant in humansUndetected in human plasmaNone

Properties

CAS Number

252343-27-4

Product Name

8,14-Dihydroxyefavirenz

IUPAC Name

(4S)-6-chloro-8-hydroxy-4-[2-(1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one

Molecular Formula

C14H9ClF3NO4

Molecular Weight

347.67 g/mol

InChI

InChI=1S/C14H9ClF3NO4/c15-7-5-8-10(9(20)6-7)19-11(21)23-13(8,14(16,17)18)4-3-12(22)1-2-12/h5-6,20,22H,1-2H2,(H,19,21)/t13-/m0/s1

InChI Key

WILFXLMJFSKQRP-ZDUSSCGKSA-N

Canonical SMILES

C1CC1(C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F)O

Isomeric SMILES

C1CC1(C#C[C@]2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.